molecular formula C20H18N4O2 B14934035 N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide

Cat. No.: B14934035
M. Wt: 346.4 g/mol
InChI Key: BDGUBCJFPNHXLO-UHFFFAOYSA-N
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Description

N-[2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide is a hybrid molecule featuring a quinazolinone core linked via an ethyl group to an indole-5-carboxamide moiety. The quinazolinone ring (2-methyl-4-oxo) contributes hydrogen-bonding and hydrophobic interactions, while the indole carboxamide enhances π-π stacking and solubility.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-[2-(2-methyl-4-oxoquinazolin-3-yl)ethyl]-1H-indole-5-carboxamide

InChI

InChI=1S/C20H18N4O2/c1-13-23-18-5-3-2-4-16(18)20(26)24(13)11-10-22-19(25)15-6-7-17-14(12-15)8-9-21-17/h2-9,12,21H,10-11H2,1H3,(H,22,25)

InChI Key

BDGUBCJFPNHXLO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)C3=CC4=C(C=C3)NC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The 2-methyl-4-oxoquinazolin-3(4H)-yl group is synthesized via cyclocondensation of methyl-substituted anthranilic acid with formamide or urea under acidic conditions. For example, heating 2-amino-4-methylbenzoic acid with acetic anhydride yields 2-methyl-4H-3,1-benzoxazin-4-one, which is subsequently treated with ammonium hydroxide to form the quinazolinone ring.

Reaction Conditions :

  • Temperature : 120–140°C
  • Catalyst : Concentrated HCl or H2SO4
  • Yield : 65–78%

Introduction of the Ethylamine Side Chain

The ethylamine linker at position 3 of the quinazolinone is introduced via nucleophilic substitution. Reacting 3-chloro-2-methylquinazolin-4(3H)-one with ethylenediamine in dimethylformamide (DMF) at 60°C for 12 hours affords 3-(2-aminoethyl)-2-methylquinazolin-4(3H)-one.

Optimization Notes :

  • Excess ethylenediamine (2.5 eq) ensures complete substitution.
  • Purification via recrystallization from ethanol improves purity to >95%.

Synthesis of the Indole-5-carboxamide Segment

Japp–Klingemann Fischer Indole Synthesis

The indole-5-carboxylic acid precursor is synthesized using a modified Japp–Klingemann reaction. Diazotization of 4-aminobenzoic acid followed by coupling with ethyl 2-oxocyclohexanecarboxylate forms a hydrazone intermediate, which undergoes Fischer cyclization in sulfuric acid–acetic acid to yield 1H-indole-2,5-dicarboxylic acid.

Key Steps :

  • Diazotization : NaNO2, HCl, 0–5°C.
  • Cyclization : H2SO4, glacial CH3COOH, 80°C, 4 hours.
  • Decarboxylation : Aqueous KOH, 280°C, 6 hours.

Conversion to Carboxamide

The carboxylic acid is activated using thionyl chloride (SOCl2) to form the acid chloride, which is reacted with ammonium hydroxide to yield indole-5-carboxamide. Alternatively, coupling reagents like EDCl/HOBt in DMF facilitate direct amidation with amines.

Yield Comparison :

Method Reagent Yield (%)
Acid Chloride SOCl2, NH4OH 70
Coupling Reagent EDCl, HOBt 85

Coupling of Quinazolinone and Indole Units

Amide Bond Formation

The final step involves coupling 3-(2-aminoethyl)-2-methylquinazolin-4(3H)-one with indole-5-carboxylic acid using carbodiimide-based reagents. Optimal results are achieved with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in anhydrous DMF at 25°C for 24 hours.

Reaction Parameters :

  • Molar Ratio : 1:1.2 (amine:acid)
  • Solvent : DMF
  • Yield : 82–88%

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 300 W, 30 minutes) reduces reaction time by 75% while maintaining a yield of 80%, demonstrating scalability for high-throughput applications.

Analytical Characterization and Validation

Spectroscopic Data

  • IR Spectroscopy :
    • N-H stretch: 3360 cm⁻¹ (indole NH).
    • C=O stretch: 1680 cm⁻¹ (quinazolinone), 1702 cm⁻¹ (carboxamide).
  • 1H NMR (DMSO-d6) :
    • δ 8.74 (1H, d, J = 8.1 Hz, indole H4).
    • δ 4.05 (2H, s, CH2 linker).
  • MS : m/z 346.4 [M + H]+.

Purity Assessment

HPLC analysis (C18 column, acetonitrile–water gradient) confirms purity ≥98% with a retention time of 12.3 minutes.

Comparative Evaluation of Synthetic Routes

Method Advantages Limitations
Classical Amidation High yield, reproducible Long reaction time (24 hours)
Microwave Synthesis Rapid, energy-efficient Specialized equipment required
Acid Chloride Route Cost-effective reagents Moisture-sensitive intermediates

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and quinazolinone moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazolinone N-oxides.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone and indole derivatives.

Scientific Research Applications

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Features

Target Compound
  • Quinazolinone substituent: 2-methyl-4-oxo group.
  • Linker : Ethyl chain.
  • Indole moiety : 1H-indole-5-carboxamide.
Analogs

N-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzamide (2h)

  • Substituent : Benzamide instead of indole carboxamide.
  • Key difference : Lacks the ethyl linker and indole ring, reducing conformational flexibility .

2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)anthracene-9,10-dione (2e) Substituent: Anthracene-9,10-dione fused to quinazolinone. Key difference: Extended aromatic system enhances rigidity and π-conjugation .

3-(((4-Hydroxybenzyl)amino)methyl)-1-methyl-N-(2-(piperazin-1-yl)ethyl)-1H-indole-5-carboxamide (15) Substituent: Piperazine and hydroxybenzyl groups. Key difference: Additional basic piperazine moiety improves water solubility .

3-(3,4-Dichloro-5-methoxyphenyl)-N-(4-(trifluoromethoxy)phenyl)-1H-indole-5-carboxamide (4k)

  • Substituent : Halogenated phenyl groups.
  • Key difference : Electron-withdrawing Cl and F substituents enhance metabolic stability .

Physicochemical Properties

Compound Melting Point (°C) Yield Key Spectral Data Reference
Target Compound N/A N/A N/A N/A
2h 187.0 N/A IR: 1665 cm⁻¹ (C=O); MS: m/z 279 (M+)
2e 236.4 N/A IR: 1705, 1674 cm⁻¹ (C=O); δ 8.42 ppm (aryl H)
15 N/A 42% ¹H NMR: δ 3.90 (s, CH3); δ 7.78 (d, aryl H)
4k 194–196 78% LCMS: m/z 495 (M+1); ¹H NMR: δ 7.53–7.55 (m)
  • Melting Points : Anthracene derivative 2e has the highest MP (236.4°C), attributed to strong intermolecular stacking, while 4k’s halogen substituents lower MP slightly .
  • Synthetic Yields : Compound 4k shows superior yield (78%) compared to 15 (42%), suggesting efficient coupling reactions in its synthesis .

Functional Group Impact on Properties

  • Quinazolinone Modifications: 2h’s benzamide group reduces solubility compared to the target’s indole carboxamide. 2e’s anthracene dione increases planarity, favoring DNA intercalation .
  • Indole Modifications :
    • Compound 4k’s trifluoromethoxy group enhances lipophilicity (logP ≈ 4.2), while 15’s piperazine improves aqueous solubility (logP ≈ 1.8) .

Biological Activity

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and relevant research findings regarding this compound.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C15H14N4O2C_{15}H_{14}N_{4}O_{2} and a molecular weight of 280.28 g/mol. The structure features a quinazolinone moiety linked to an indole ring, which is known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methyl-4-oxoquinazoline derivatives with indole derivatives under specific conditions. Various synthetic routes have been explored to optimize yield and purity, often employing microwave-assisted synthesis or solvent-free conditions to enhance efficiency .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing the quinazolinone structure have shown significant activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Bacteria
5d37.9 - 113.8Staphylococcus aureus
5g<1Staphylococcus aureus
3k<1MRSA

These findings suggest that the indole and quinazolinone moieties contribute to the enhanced antimicrobial activity observed in these compounds .

Anticancer Activity

In addition to antimicrobial effects, this compound has been evaluated for its anticancer properties. Studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
3bA5495.5
3eHeLa10.0
3gA5498.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values signifying higher potency against cancer cells .

Case Studies

A notable case study involved the evaluation of a series of quinazolinone derivatives, including those structurally similar to this compound. These studies revealed that modifications in the side chains significantly influenced both antimicrobial and anticancer activities. For example, introducing electron-donating groups on the aromatic rings enhanced activity against MRSA and various cancer cell lines.

Q & A

Q. What synthetic methodologies are commonly employed for introducing the quinazolinone moiety in N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide derivatives?

The quinazolinone core is typically synthesized via condensation reactions. For example, in related derivatives, 3-(4-chlorophenyl)-6-iodo-4-oxo-3,4-dihydroquinoline-2-carbaldehyde reacts with amino or methylene-active compounds under reflux conditions in acetic acid to form Schiff bases or hydrazone-linked analogs . Key steps include:

  • Reagent selection : Use sodium acetate as a catalyst and acetic acid as the solvent.
  • Reaction optimization : Reflux for 3–5 hours to achieve crystalline precipitates, followed by purification via recrystallization (e.g., DMF/acetic acid mixtures) .
  • Yield improvement : Adjust stoichiometric ratios (e.g., 1.1 equiv of aldehyde derivatives) to enhance product formation .

Q. How are structural characterization techniques applied to confirm the identity of quinazolinone-indole hybrids?

Rigorous characterization involves:

  • NMR spectroscopy : 1^1H and 13^13C NMR analyze substituent integration and carbon environments. For example, indole protons resonate at δ 7.1–8.2 ppm, while quinazolinone carbonyls appear at ~165–170 ppm .
  • HRMS : Validate molecular formulas (e.g., C23_{23}H15_{15}Cl2_2F3_3N2_2O3_3 with exact mass 494.04) .
  • Melting points : Confirm purity (e.g., 194–196°C for trifluoromethoxyphenyl analogs) .

Advanced Research Questions

Q. What in silico strategies are recommended for predicting ADMET properties of quinazolinone-indole hybrids?

Early-stage ADMET profiling uses tools like:

  • SwissADME : Predicts bioavailability (e.g., % intestinal absorption >70% for derivatives with logP <5) .
  • PreADMET : Evaluates blood-brain barrier penetration (e.g., low CNS activity for polar analogs) and cytochrome P450 inhibition risks .
  • Key parameters : Optimize topological polar surface area (<140 Ų) and rotatable bonds (<10) to enhance oral bioavailability.

Q. How can researchers resolve contradictory bioactivity data in quinazolinone-indole derivatives across cancer cell lines?

Contradictory IC50_{50} values (e.g., 10.15–16.52 µM in MCF7 vs. HT-29 cells) require:

  • Dose-response validation : Use 6–8 concentration points per compound to ensure reproducibility.
  • Mechanistic studies : Combine apoptosis assays (Annexin V/PI staining) and target engagement assays (e.g., Bcl-2/Mcl-1 binding ).
  • Pathway analysis : Employ RNA sequencing to identify cell-line-specific resistance mechanisms.

Q. Table 1. Comparative IC50_{50} Values for Select Derivatives

CompoundMCF7 (µM)PC-3 (µM)HT-29 (µM)
3d 16.5213.2410.15
3e 13.2410.159.06
Doxorubicin15.2912.269.06

Q. What advanced spectroscopic techniques address regioisomeric impurities in quinazolinone-indole synthesis?

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals (e.g., distinguishing N-ethyl vs. O-ethyl linkages) .
  • X-ray crystallography : Confirm absolute configuration, as demonstrated for imidazole-indole solvates .
  • LC-MS/MS : Detect trace impurities (<0.1%) using high-resolution tandem MS .

Q. How do structural modifications (e.g., halogenation) influence the pharmacokinetic profile of quinazolinone-indole derivatives?

  • Chlorine/fluorine substitution : Enhances metabolic stability (e.g., 4-chlorophenyl analogs show 2-fold increased half-life in hepatic microsomes) .
  • Nitrogen-rich side chains : Improve solubility but may reduce membrane permeability (e.g., pyridinyl derivatives require formulation optimization) .

Q. What experimental frameworks validate target engagement in quinazolinone-indole hybrids?

  • Surface plasmon resonance (SPR) : Measure binding affinity to Bcl-2/Mcl-1 (e.g., KD_D <100 nM for indole-acetamide derivatives) .
  • Molecular docking : Use 5C5S (Human-myosin9b-Rhogap) and 6XXN (STING CTD complex) PDB structures to prioritize analogs with favorable binding poses .

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